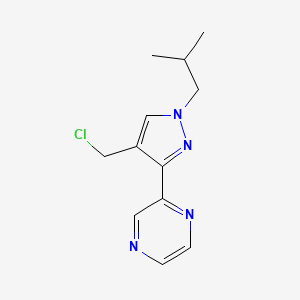

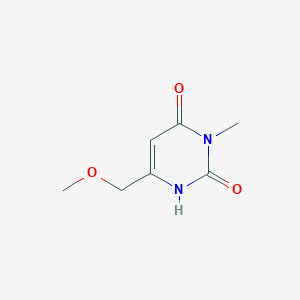

2-(4-(氯甲基)-1-异丁基-1H-吡唑-3-基)吡嗪

描述

Pyrazine is an important diazine with the nitrogen atoms occupying the 1,4-positions within an aromatic ring . Pyrazine and its derivatives find great importance in food and medicine courtesy of their chemical characteristics functionality, namely the chemistry of their nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions with hydrazine . For example, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine (H2NNH2). Hydrazone formation is a variation of the imine forming reaction .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex, depending on the specific substituents attached to the pyrazine ring. For example, 2-(Chloromethyl)pyrazine hydrochloride has a linear formula of C5H6Cl2N2 .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. For instance, they can be involved in redox reactions . Electrochemistry can make an unequivocal contribution to the studies of redox reaction mechanisms of pyrazine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives depend on their specific structure. For example, 2-(Chloromethyl)pyrazine hydrochloride is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

科学研究应用

Antibacterial Agents

Nitrogen-containing heterocycles like 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine derivatives have been synthesized and shown to possess antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some exhibiting moderate to good antibacterial activities . For instance, certain derivatives have shown superior activities comparable to first-line antibacterial agents like ampicillin .

Antimicrobial Activity

The pyrrolopyrazine scaffold, which includes the core structure of our compound of interest, has been associated with a wide range of biological activities, including antimicrobial properties. These compounds have been isolated from various sources and have shown effectiveness against microbial strains, thus representing a valuable asset in the development of new antimicrobial agents .

Anti-inflammatory Applications

Pyrrolopyrazine derivatives have also been noted for their anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiviral Research

The structural framework of pyrrolopyrazine has been linked to antiviral activities. This suggests that derivatives of 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine could be explored for their potential use in antiviral drug development, particularly in the face of emerging viral infections .

Antifungal Applications

Similar to their antibacterial and antiviral properties, pyrrolopyrazine derivatives exhibit antifungal activities. This opens up avenues for research into new antifungal agents that could be used to treat fungal infections, which are a significant concern in both clinical and agricultural settings .

Antioxidant Properties

Compounds with the pyrrolopyrazine structure have shown antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in the body, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Antitumor and Kinase Inhibitory Activities

The pyrrolopyrazine derivatives have been found to exhibit antitumor activities and act as kinase inhibitors. This is particularly important in cancer research, where kinase inhibitors play a significant role in targeted cancer therapies .

Bioimaging Applications

Derivatives of pyrrolopyrazine have been used in bioimaging applications. For example, acid-catalyzed reactions have produced novel hybrid compounds that can be utilized for bioimaging, enhancing the visualization of biological processes and structures .

作用机制

安全和危害

未来方向

属性

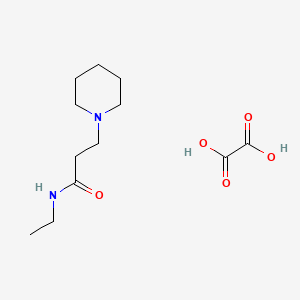

IUPAC Name |

2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJFLNXWYJNCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)